molecular formula C15H8ClFN4O3S B2607077 2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391862-49-0

2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2607077
CAS RN: 391862-49-0
M. Wt: 378.76
InChI Key: PREIZISRJGUXPH-UHFFFAOYSA-N
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Description

“2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves reactions between substituted anilines and acyl chlorides . For instance, 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline can react in the presence of triethylamine to form a related compound .

Scientific Research Applications

Synthesis and Derivative Formation

2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide plays a pivotal role in the synthesis of various derivative compounds with potential biological activities. For instance, its involvement in the synthesis of new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, via cyclocondensation, highlights its utility in creating compounds with enhanced chemical properties. This process involves the selective acylation and sulfonylation of thiadiazol-amines, showcasing the chemical versatility and reactivity of such compounds (Shlenev et al., 2017).

Antimicrobial Activity

Compounds synthesized from 2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide have been evaluated for their antimicrobial properties. Research demonstrates that certain derivatives exhibit significant inhibitory activity against Helicobacter pylori, a bacteria associated with gastric ulcers and cancer. This indicates the potential of these compounds for use in developing new antimicrobial agents (Mohammadhosseini et al., 2009).

Antitumor Activity

The antitumor potential of derivatives made from 2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide has also been explored. For example, the synthesis and evaluation of 2-(4-Aminophenyl)-6-fluoro-N-(substituted phenyl) benzo(d)thiazol-7-amine derivatives have shown promising in vitro cytotoxicity against various cancer cell lines, suggesting their applicability as novel anticancer agents (Bolakatti et al., 2014).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, as well as its synthesis and characterization. Given the wide range of activities exhibited by similar compounds, “2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide” may also have potential applications in medicinal chemistry .

properties

IUPAC Name

2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN4O3S/c16-10-5-2-6-11(17)12(10)13(22)18-15-20-19-14(25-15)8-3-1-4-9(7-8)21(23)24/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREIZISRJGUXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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